Topiroxostat-d4

Description

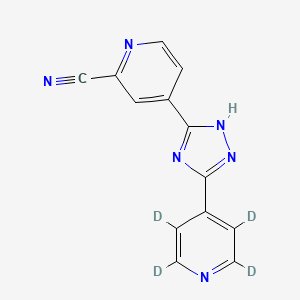

Structure

3D Structure

Properties

Molecular Formula |

C13H8N6 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-[3-(2,3,5,6-tetradeuterio-4-pyridinyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)/i1D,2D,4D,5D |

InChI Key |

UBVZQGOVTLIHLH-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N)[2H])[2H])[2H] |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Topiroxostat-d4: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiroxostat-d4 is the deuterated analog of Topiroxostat, a potent, non-purine selective inhibitor of xanthine oxidase. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Topiroxostat in biological matrices, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including available data on its analysis and the mechanism of action of its parent compound.

Chemical Properties and Structure

This compound is structurally identical to Topiroxostat, with the exception of four hydrogen atoms on the pyridine ring being replaced by deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.

Structure

The chemical structure of this compound is depicted below:

IUPAC Name: 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile[1]

Chemical Formula: C₁₃H₄D₄N₆

SMILES: [2H]c1nc([2H])c([2H])c(c1[2H]])c2nnc([nH]2)c3ccnc(c3)C#N[2]

Physicochemical Properties

| Property | Value (Topiroxostat) | Reference |

| CAS Number | 577778-58-6 | [3][4] |

| Molecular Weight | 248.24 g/mol | [4][5] |

| Appearance | White to yellowish-white crystalline powder | [3] |

| Melting Point | 258-260 °C | [3] |

| Solubility | Practically insoluble in water; slightly soluble in methanol | [3] |

| Density | Approximately 1.4 g/cm³ | [3] |

Table 1: Physicochemical Properties of Topiroxostat.

| Property | Value (this compound) | Reference |

| CAS Number | 2732868-49-2 | [6] |

| Molecular Weight | 252.27 g/mol | |

| Molecular Formula | C₁₃H₄D₄N₆ | [2] |

Table 2: Physicochemical Properties of this compound.

Mechanism of Action of Topiroxostat

Topiroxostat, the parent compound of this compound, functions as a selective inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, Topiroxostat effectively reduces the production of uric acid in the body. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.

The inhibitory action of Topiroxostat on xanthine oxidase is a key aspect of its therapeutic effect.

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available and is likely proprietary. However, the synthesis would involve the preparation of a deuterated pyridine precursor followed by its incorporation into the 1,2,4-triazole ring system. General methods for the deuteration of pyridine rings often involve H-D exchange reactions catalyzed by metals or strong bases in the presence of a deuterium source like D₂O. The synthesis of the 1,2,4-triazole core can be achieved through various heterocyclic chemistry routes, such as the reaction of isonicotinic acid hydrazide with carbon disulfide and subsequent reactions.

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

This compound is primarily used as an internal standard for the quantification of Topiroxostat in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A published method provides the following details[7]:

Sample Preparation:

A protein precipitation method is employed for plasma samples.

-

To a volume of human plasma, add a known amount of this compound solution (internal standard).

-

Add acetonitrile to precipitate the plasma proteins.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Dilute the supernatant with water before injection into the LC-MS/MS system.

Liquid Chromatography:

-

Column: ACE Excel 5 C18-PFP (2.1 × 50.0 mm)[7]

-

Mobile Phase: A gradient elution using a mixture of Buffer A (2 mM ammonium acetate in 0.1% formic acid) and Buffer B (acetonitrile)[7]

-

Flow Rate: 0.45 mL/min[7]

-

Total Run Time: 4.0 min[7]

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Ionization[7]

-

Scan Type: Multiple Reaction Monitoring (MRM)[7]

-

MRM Transitions:

Visualization of Chemical Structure

Note on Deuteration: The SMILES notation [2H]c1nc([2H])c([2H])c(c1[2H]])c2nnc([nH]2)c3ccnc(c3)C#N indicates that the deuterium atoms are located on the pyridine ring attached to the triazole at the 5-position.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Topiroxostat in preclinical and clinical research. While detailed information on its synthesis and specific physical properties is limited, its chemical structure and the well-characterized mechanism of its parent compound provide a strong foundation for its application. The provided LC-MS/MS methodology offers a robust framework for its use as an internal standard, enabling reliable data for pharmacokinetic and drug metabolism studies. Further research into the specific physicochemical properties of this compound would be beneficial for a more complete understanding of this important analytical standard.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. Topiroxostat BP EP USP CAS 577778-58-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Topiroxostat-d4 in Advancing Hyperuricemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of Topiroxostat-d4 in research, particularly in the fields of pharmacokinetics and bioanalytical chemistry. Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase (XOR) used in the treatment of hyperuricemia and gout.[1][2] Its deuterated analog, this compound, serves as a critical tool for the precise quantification of Topiroxostat in biological matrices, ensuring the accuracy and reliability of experimental data.

The Critical Role of an Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for correcting for the loss of analyte during sample preparation and for variations in instrument response.[2] this compound is the ideal internal standard for Topiroxostat for several key reasons:

-

Similar Physicochemical Properties: As a deuterated analog, this compound shares nearly identical chemical and physical properties with Topiroxostat. This ensures that it behaves similarly during extraction, chromatography, and ionization.

-

Distinct Mass-to-Charge Ratio: The deuterium labeling results in a different mass-to-charge ratio (m/z) for this compound compared to Topiroxostat. This allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

-

Co-elution: Due to their similar properties, Topiroxostat and this compound co-elute during liquid chromatography, meaning they exit the chromatography column at the same time. This is crucial for accurate quantification as any variations in retention time will affect both compounds equally.

By adding a known concentration of this compound to each sample, researchers can accurately determine the concentration of Topiroxostat by comparing the instrument's response for the two compounds.

Pharmacokinetic Insights Enabled by this compound

The use of this compound as an internal standard has been instrumental in elucidating the pharmacokinetic profile of Topiroxostat in human subjects. A phase I clinical trial in healthy Chinese participants utilized this compound for the quantification of Topiroxostat in plasma samples, yielding crucial data on its absorption, distribution, metabolism, and excretion.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Topiroxostat from a single-ascending-dose study in which this compound was used as the internal standard.[3]

| Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Vz/F (L) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) |

| 20 mg | 215.46 ± 94.04 | 0.5 (0.5-1.5) | 2.49 ± 0.44 | 336.36 ± 117.89 | 639.25 ± 213.38 | 655.43 ± 217.15 |

| 40 mg | 473.74 ± 319.83 | 0.75 (0.5-2.0) | 3.72 ± 1.63 | 242.80 ± 89.14 | 1481.01 ± 463.85 | 1515.28 ± 472.58 |

| 80 mg | 1009.63 ± 585.98 | 1.0 (0.5-2.0) | 3.33 ± 0.69 | 260.65 ± 103.95 | 3290.43 ± 1118.04 | 3350.51 ± 1131.78 |

Data are presented as mean ± standard deviation for Cmax, T1/2, Vz/F, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Experimental Protocols: Quantification of Topiroxostat in Human Plasma

The following is a detailed methodology for the quantitative determination of Topiroxostat in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[1][3]

Materials and Reagents

-

Topiroxostat reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (with heparin sodium anticoagulant)

-

Ultrapure water

Sample Preparation (Protein Precipitation)

-

Thaw Plasma Samples: Frozen human plasma samples are thawed at room temperature.

-

Prepare Spiking Solutions: Stock solutions of Topiroxostat and this compound are prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create working solutions for calibration curves and quality control samples.

-

Spike Internal Standard: A known amount of this compound working solution is added to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add three volumes of acetonitrile to one volume of the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).

-

Vortex: Vortex the mixture for 1-3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

Data Analysis

The concentration of Topiroxostat in the plasma samples is determined by calculating the peak area ratio of Topiroxostat to this compound and comparing it to a calibration curve generated from samples with known concentrations of Topiroxostat.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Topiroxostat's Mechanism of Action: Inhibition of the Xanthine Oxidase Pathway

Experimental Workflow for Pharmacokinetic Analysis

Conclusion

This compound is an indispensable tool in the research and development of Topiroxostat. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, ensures the generation of high-quality, reliable data. This, in turn, allows for a thorough understanding of the pharmacokinetic properties of Topiroxostat, which is essential for its safe and effective use in the treatment of hyperuricemia and gout. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Phase I, Randomized, Single-Ascending-Dose, Multiple-Dose, and Food-Effect Trial of the Safety, Efficacy, and Pharmacokinetics of Topiroxostat in Healthy Chinese Participants – ScienceOpen [scienceopen.com]

Topiroxostat-d4 supplier and certificate of analysis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Topiroxostat-d4. It provides detailed information on suppliers, product specifications, and its critical role as an internal standard in bioanalytical methods.

This compound: An Overview

This compound is the deuterium-labeled analog of Topiroxostat, a potent and selective non-purine xanthine oxidase inhibitor.[1][2][3] Due to its stable isotope label, this compound is an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its use significantly improves the accuracy and precision of determining Topiroxostat concentrations in biological matrices.[4]

Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound for research purposes. While a comprehensive Certificate of Analysis is typically provided upon purchase, the following table summarizes publicly available data from various suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Clearsynth | 577778-58-6 (Unlabeled) | C₁₃H₄D₄N₆ | 252.27 | 97.41% by HPLC | Storage: 2-8°C.[6] |

| MedChemExpress | 2732868-49-2 | Not Specified | Not Specified | Not Specified | Synonym: FYX-051-d4.[7] |

| Veeprho | Not Specified | Not Specified | 252.27 | Not Specified | Used as an internal standard in analytical and pharmacokinetic research.[4] |

| Simson Pharma | Not Specified | C₁₃H₄D₄N₆ | 252.27 | Not Specified | Accompanied by a Certificate of Analysis.[8] |

| Immunomart | 2732868-49-2 | C₁₃H₄D₄N₆ | 252.27 | Not Specified | |

| LGC Standards | Not Specified | Not Specified | Not Specified | Not Specified | Pharmaceutical analytical testing standard.[9] |

Note: The CAS number for the unlabeled Topiroxostat is 577778-58-6.[6][] The CAS number 2732868-49-2 has been assigned to this compound.[7][11]

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that accompanies the purchase of this compound, providing detailed information about the quality and purity of a specific batch. While a publicly available CoA for this compound was not found during the literature search, a typical CoA for a deuterated internal standard would include the following information:

-

Product Information: Product name, catalog number, batch number, and chemical structure.

-

Physical Properties: Appearance, molecular formula, and molecular weight.

-

Analytical Data:

-

Purity: Determined by techniques such as High-Performance Liquid Chromatography (HPLC) and reported as a percentage.[6]

-

Isotopic Enrichment: The percentage of deuterated molecules, often determined by mass spectrometry.

-

Identity Confirmation: Data from techniques like ¹H-NMR and Mass Spectrometry to confirm the chemical structure.

-

Residual Solvents: Analysis of any remaining solvents from the synthesis process.

-

-

Storage Conditions: Recommended temperature for long-term storage.[6]

-

Date of Analysis and Expiration Date.

Mechanism of Action: Xanthine Oxidase Inhibition

Topiroxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][3][12] By blocking this enzyme, Topiroxostat reduces the production of uric acid, thereby lowering its levels in the blood and urine.[1] This mechanism is crucial for the treatment of hyperuricemia and gout.[1][3]

Caption: Mechanism of Topiroxostat as a xanthine oxidase inhibitor.

Experimental Protocols: Quantification of Topiroxostat using this compound

The following is a representative experimental protocol for the quantitative determination of Topiroxostat in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is based on a published method.[13][14]

5.1. Materials and Reagents

-

Topiroxostat reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma

5.2. Sample Preparation

-

Spiking: To 100 µL of human plasma, add the this compound internal standard solution.

-

Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Dilution: Collect the supernatant and dilute it with water before injection into the LC-MS/MS system.

5.3. LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[13]

-

Flow Rate: A suitable flow rate for the column dimensions, for example, 0.45 mL/min.[13]

-

Mass Spectrometry: Operated in positive ionization mode with multiple reaction monitoring (MRM).

5.4. Data Analysis

The concentration of Topiroxostat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Topiroxostat.

Caption: Bioanalytical workflow for Topiroxostat using this compound.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, it is imperative to consult the Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

- 1. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 11. chembk.com [chembk.com]

- 12. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Deuterated Topiroxostat (Topiroxostat-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of deuterated Topiroxostat, specifically 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile, referred to as Topiroxostat-d4. This document details a proposed synthetic pathway, methods for assessing isotopic purity, and relevant analytical data.

Introduction

Topiroxostat is a non-purine selective inhibitor of xanthine oxidase, approved for the treatment of hyperuricemia and gout. Deuterated analogs of active pharmaceutical ingredients (APIs), such as this compound, are valuable tools in pharmacokinetic studies, serving as internal standards for bioanalytical assays due to their mass difference from the parent drug. The incorporation of deuterium on the pyridine ring provides a distinct mass signature for mass spectrometry-based quantification.

Synthesis of Deuterated Topiroxostat (this compound)

A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the known synthesis of Topiroxostat and general methods for the deuteration of pyridine derivatives, a plausible synthetic route can be devised. The key step is the preparation of a deuterated precursor, specifically isonicotinohydrazide-d4.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the deuteration of a pyridine derivative, followed by conversion to a key intermediate, and finally cyclization to form the triazole ring system of Topiroxostat.

Caption: Proposed synthetic pathway for Deuterated Topiroxostat.

Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols based on known chemical transformations. These would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Pyridine-d5

-

Method: Electrochemical C-H deuteration of pyridine with D₂O.[1]

-

Procedure: In an undivided electrochemical cell equipped with a graphite anode and a lead cathode, a solution of pyridine (1.0 eq) and tetra-n-butylammonium iodide (nBu₄NI, 1.0 eq) in DMF is prepared. Deuterium oxide (D₂O, 50 eq) is added as the deuterium source. The reaction is carried out under a constant current (e.g., 20 mA) at room temperature for a specified duration (e.g., 10 hours). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by distillation or chromatography to yield pyridine-d5.

Step 2: Synthesis of Isonicotinohydrazide-d4

This is a multi-step process starting from pyridine-d5.

-

2a. Oxidation to Pyridine-d5 N-oxide: Pyridine-d5 is oxidized using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid or hydrogen peroxide in acetic acid) to yield pyridine-d5 N-oxide.

-

2b. Cyanation to 4-Cyanopyridine-d4: The N-oxide is then reacted with a cyanating agent (e.g., trimethylsilyl cyanide) to introduce a cyano group at the 4-position, yielding 4-cyanopyridine-d4.

-

2c. Hydrolysis to Isonicotinic acid-d4: The nitrile group of 4-cyanopyridine-d4 is hydrolyzed under acidic or basic conditions to the carboxylic acid, affording isonicotinic acid-d4.

-

2d. Esterification and Hydrazinolysis: Isonicotinic acid-d4 is first esterified (e.g., with methanol in the presence of an acid catalyst) to the corresponding methyl ester. The ester is then reacted with hydrazine hydrate to yield the key intermediate, isonicotinohydrazide-d4.

Step 3: Synthesis of this compound

-

Method: Based on the synthesis of non-deuterated Topiroxostat.[2][3]

-

Procedure: Isonicotinohydrazide-d4 is reacted with 4-cyanopyridine N-oxide in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent. This is followed by a cyclization step, often under acidic conditions (e.g., with phosphoric acid), to yield the final product, this compound. Purification is typically achieved by recrystallization.

Isotopic Purity of Deuterated Topiroxostat

The isotopic purity of a deuterated compound is a critical parameter, defining the extent of deuterium incorporation and the distribution of isotopic species. This is typically determined using mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d4, d3, d2, d1, and d0 species can be quantified.

-

Experimental Protocol:

-

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid).

-

The solution is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) using electrospray ionization (ESI) in positive ion mode.

-

A full scan mass spectrum is acquired over the expected m/z range of the protonated molecular ions ([M+H]⁺).

-

The isotopic cluster of the molecular ion is analyzed to determine the relative intensities of the peaks corresponding to the different deuterated species.

-

Tandem Mass Spectrometry (MS/MS)

MS/MS is commonly used for the quantification of drugs and their deuterated internal standards in biological matrices. In a clinical pharmacokinetic study, the multiple reaction monitoring (MRM) mode was used for the analysis of Topiroxostat and this compound.[4]

-

MRM Transition:

-

Topiroxostat: m/z 249.2 → 221.1

-

This compound: m/z 253.2 → 225.1[4]

-

This transition confirms the presence of the d4 species, as the precursor ion (m/z 253.2) corresponds to the protonated d4 molecule, and the product ion (m/z 225.1) is a fragment that retains the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR can be used to confirm the positions of deuteration and to estimate the isotopic enrichment at each labeled site. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 4-pyridyl ring should be significantly diminished or absent. Conversely, the ²H NMR spectrum should show signals at the chemical shifts corresponding to these positions.

Quantitative Data

While specific batch data for the isotopic distribution of commercially available this compound is not publicly available in certificates of analysis, the expected distribution can be modeled based on the isotopic enrichment of the deuterated precursor. For a precursor with 98% isotopic enrichment at each of the four positions, the theoretical distribution of deuterated species in the final product can be calculated.

Table 1: Theoretical Isotopic Distribution of this compound (Assuming 98% Enrichment per Deuterium)

| Isotopic Species | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d4 | 4 | 92.24 |

| d3 | 3 | 7.53 |

| d2 | 2 | 0.23 |

| d1 | 1 | <0.01 |

| d0 | 0 | <0.001 |

Note: This is a theoretical calculation and the actual distribution may vary depending on the synthesis and purification methods.

Experimental Workflows and Signaling Pathways

Analytical Workflow for Isotopic Purity Assessment

Caption: Workflow for assessing the isotopic purity of this compound.

Conclusion

The synthesis of deuterated Topiroxostat (this compound) is achievable through a multi-step process involving the deuteration of a pyridine precursor followed by its incorporation into the Topiroxostat scaffold. While a detailed, validated protocol for this specific synthesis is not publicly available, the pathway can be inferred from existing literature on Topiroxostat synthesis and pyridine deuteration methods. The isotopic purity of this compound is a critical parameter that can be accurately determined using high-resolution mass spectrometry and confirmed by NMR spectroscopy. The analytical data, particularly the MRM transition, demonstrates the utility of this compound as a reliable internal standard in pharmacokinetic studies. For researchers and drug development professionals, ensuring a high degree of isotopic enrichment and a well-characterized isotopic distribution is paramount for the accurate and reproducible quantification of Topiroxostat in biological samples.

References

- 1. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 3. CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Topiroxostat-d4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Topiroxostat-d4, a deuterated analog of the xanthine oxidoreductase inhibitor, Topiroxostat. This document covers its fundamental properties, mechanism of action, relevant experimental protocols, and key quantitative data, tailored for professionals in pharmaceutical research and development.

Core Properties of this compound

This compound serves as a crucial internal standard for the accurate quantification of Topiroxostat in biological samples through mass spectrometry-based assays. Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 2732868-49-2 | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Molecular Formula | C₁₃H₄D₄N₆ | |

| Synonyms | FYX-051-d4 | |

| IUPAC Name | 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile |

Mechanism of Action: Inhibition of Xanthine Oxidoreductase

Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism.[2][3] XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.

Topiroxostat exhibits a hybrid inhibition mechanism.[4] It interacts with amino acid residues in the solvent channel of the enzyme and also forms a covalent bond with the molybdenum cofactor at the enzyme's active site.[5][6] This dual action effectively blocks the substrate-binding pocket, preventing the synthesis of uric acid.[2]

Caption: Inhibition of the purine metabolism pathway by Topiroxostat.

Pharmacokinetics of Topiroxostat

Understanding the pharmacokinetic profile of Topiroxostat is essential for interpreting studies where its deuterated analog is used.

| Parameter | Value | Citation(s) |

| Absorption | Rapidly absorbed after oral administration. Tmax is approximately 0.67 to 1.6 hours. | [5][7] |

| Distribution | Volume of distribution (Vz/F) ranges from 242.8 to 336.36 L. | [7] |

| Protein Binding | Highly bound to human plasma proteins (>97.5%), primarily to albumin (92.3-93.2%). | [5][6] |

| Metabolism | Primarily metabolized in the liver via glucuronidation (mainly by UGT1A9) to N1- and N2-glucuronide conjugates. Other metabolites include N-oxide and 2-hydroxy-topiroxostat. | [5][6] |

| Biological Half-Life | Approximately 5 hours under fasting conditions. | [6][8] |

| Excretion | Eliminated through both urine (30.4%) and feces (40.9%) in rats. | [5][6] |

Clinical Efficacy of Topiroxostat

Clinical studies have demonstrated the efficacy of Topiroxostat in reducing serum uric acid levels in patients with hyperuricemia, with and without gout.

| Study Population & Dosage | Key Findings | Citation(s) |

| Hyperuricemic patients (Phase 2b study) | At 160 mg/day, the serum urate lowering rate was -44.8%. A clear dose-response relationship was observed for doses of 120 mg/day and 160 mg/day. | [4] |

| Hyperuricemic patients with Stage 3 CKD | A 22-week treatment with 160 mg/day effectively reduced serum urate levels compared to placebo. | [9] |

| Long-term administration (58 weeks) in Japanese patients | Serum urate levels were significantly reduced by 38.44% ± 13.34% from baseline at the final visit. The drug was effective with dosages up to 240 mg/day. | [10] |

Experimental Protocols

Quantification of Topiroxostat in Human Plasma via LC-MS/MS

This method utilizes this compound as an internal standard for accurate quantification.

Sample Preparation:

-

Plasma samples are prepared by protein precipitation using acetonitrile.

-

The resulting supernatant is diluted with water.

Chromatographic Separation:

-

Column: ACE Excel 5 C18-PFP (2.1 × 50.0 mm).[11]

-

Mobile Phase: Gradient elution with a mixture of a buffer (2 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[11]

-

Flow Rate: 0.45 mL/min.[11]

-

Total Run Time: 4.0 minutes.[11]

Mass Spectrometry Detection:

-

Ionization Mode: Positive ionization.[11]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[11]

-

Transitions:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]

- 3. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 4. Clinical efficacy and safety of topiroxostat in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Effects of topiroxostat on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicenter, Open-Label Study of Long-Term Topiroxostat (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Topiroxostat-d4 solutions

An In-depth Technical Guide to the Solubility and Stability of Topiroxostat-d4 Solutions

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a deuterated analog of the xanthine oxidoreductase inhibitor, Topiroxostat. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory applications. While much of the detailed stability research has been conducted on the non-labeled Topiroxostat, the data is considered highly relevant to this compound as deuterium labeling typically does not significantly alter the physicochemical properties of a molecule.

Introduction

Topiroxostat is a non-purine, selective inhibitor of xanthine oxidoreductase, an enzyme crucial in purine metabolism.[1] It is developed for the management of hyperuricemia and gout.[2] this compound is the deuterium-labeled version of Topiroxostat, frequently used as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift.[3] Understanding its solubility and stability is critical for the accurate preparation of stock solutions, calibration standards, and for ensuring the integrity of experimental results.

Solubility Profile

The solubility of Topiroxostat and its deuterated form has been determined in various organic solvents and aqueous systems. The compound is generally characterized as soluble in polar aprotic solvents and sparingly soluble in aqueous media.[2][4]

Quantitative Solubility Data

The following table summarizes the known solubility data for Topiroxostat and this compound.

| Compound | Solvent | Solubility | Reference |

| Topiroxostat | Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [4] |

| Topiroxostat | Dimethylformamide (DMF) | ~20 mg/mL | [4] |

| Topiroxostat | Acetonitrile (ACN) | Soluble | [2] |

| Topiroxostat | Water | Insoluble | [2] |

| Topiroxostat | Ethanol | Insoluble | [2] |

| Topiroxostat | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [4] |

| This compound | Dimethyl sulfoxide (DMSO) | 10 mM |

Experimental Protocol for Aqueous Solution Preparation

Due to its low aqueous solubility, a specific procedure is recommended for preparing Topiroxostat solutions in aqueous buffers.[4]

-

Initial Dissolution : Dissolve Topiroxostat in an organic solvent such as Dimethylformamide (DMF).[4]

-

Purging : The solvent should be purged with an inert gas to prevent oxidation.[4]

-

Aqueous Dilution : Dilute the initial organic stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration.[4] For instance, a 1:5 dilution of a DMF stock into PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.[4]

-

Storage : It is strongly recommended not to store the final aqueous solution for more than one day to minimize degradation.[4]

Stability Profile

The stability of Topiroxostat is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[5]

Solid-State Stability

When supplied as a crystalline solid, Topiroxostat is stable for at least four years when stored at -20°C.[4]

Solution Stability and Forced Degradation

Forced degradation studies are essential to determine a drug's intrinsic stability and identify potential degradation pathways.[5] Studies on Topiroxostat have revealed its susceptibility to alkaline, oxidative, and photolytic stress.[2][6]

The table below summarizes the results from a forced degradation study.

| Stress Condition | Parameters | % Degradation | Reference |

| Alkaline | 0.1 N NaOH, 70°C, 20 min | 12.33% | [2][6] |

| Photolytic | UV light at 254 nm, 5 hours | 14.44% | [2][6] |

| Oxidative | 3% H₂O₂, 70°C, 20 min | 30.30% | [2][6] |

| Acidic | 0.1 N HCl, 70°C, 20 min | Little degradation | [2] |

| Thermal | 80°C, 5 hours | Little degradation | [2] |

These results indicate that Topiroxostat solutions are most vulnerable to oxidation, followed by photolytic and alkaline conditions.[2][6] Care should be taken to protect solutions from light and exposure to basic and oxidative environments.

Experimental Protocol for Stability Assessment (ICH Guidelines)

A validated stability-indicating HPLC method is used to quantify Topiroxostat and its degradation products.[2]

-

Chromatographic System :

-

Column : Agilent Zorbax Bonus RP C18 (250×4.6 mm, 5 µm).[2]

-

Mobile Phase : A 20:80 (v/v) mixture of 50 mM potassium dihydrogen phosphate (pH adjusted to 3.3 with orthophosphoric acid) and acetonitrile.[2]

-

Flow Rate : 1.0 mL/min.[2]

-

Column Temperature : 30°C.[2]

-

Detection Wavelength : 272 nm.[2]

-

Retention Time : Approximately 6.99 minutes for Topiroxostat.[2]

-

-

Forced Degradation Procedure :

-

Acid Hydrolysis : Treat the drug sample with 1 mL of 0.1 N HCl at 70°C for 20 minutes.[2]

-

Base Hydrolysis : Treat the sample with 1 mL of 0.1 N NaOH at 70°C for 20 minutes.[2]

-

Oxidative Degradation : Treat the sample with 1 mL of 3% H₂O₂ at 70°C for 20 minutes.[2]

-

Thermal Degradation : Expose the solid drug to 80°C for 5 hours.[2]

-

Photolytic Degradation : Expose the drug substance to UV light (254 nm) for 5 hours.[2]

-

Analysis : After the specified exposure time, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze using the stability-indicating HPLC method.

-

Conclusion

This guide summarizes critical information regarding the solubility and stability of this compound. The compound exhibits good solubility in polar aprotic solvents like DMSO and DMF but is sparingly soluble in aqueous solutions, necessitating a co-solvent approach for preparation. Stability studies on Topiroxostat show that while it is stable in solid form under recommended storage conditions, its solutions are susceptible to degradation under oxidative, photolytic, and alkaline conditions. Researchers should adhere to the detailed protocols for solution preparation and be mindful of the compound's stability limitations to ensure the accuracy and reliability of their experimental data.

References

- 1. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

Navigating the Analytical Landscape: A Technical Guide to Commercially Available Topiroxostat-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Topiroxostat-d4 standards, an essential tool for the accurate quantification of the xanthine oxidase inhibitor, Topiroxostat. This document outlines the commercial sources, key analytical applications, and detailed experimental protocols, offering a critical resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction to Topiroxostat and the Role of its Deuterated Standard

Topiroxostat, a non-purine selective inhibitor of xanthine oxidase, is a therapeutic agent used in the management of hyperuricemia and gout.[1][2] By blocking the terminal two steps in purine metabolism, Topiroxostat effectively reduces the production of uric acid.[1][3] Accurate measurement of Topiroxostat concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

This compound, a deuterium-labeled analog of Topiroxostat, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[4] Its chemical structure is identical to Topiroxostat, except for the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) while maintaining nearly identical physicochemical properties and chromatographic retention times. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision in analytical results.[4]

Commercial Availability of this compound Standards

A number of reputable chemical suppliers provide well-characterized this compound for research and analytical purposes. The following table summarizes the key information for commercially available standards.

| Supplier | Product Name | IUPAC Name | Molecular Formula | Molecular Weight | Purity (Typical) | Storage Condition |

| Veeprho | This compound | 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile | C₁₃H₄D₄N₆ | 252.27 | ≥98% | Refer to supplier |

| LGC Standards | This compound | 4-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]-2-pyridinecarbonitrile-d4 | Not specified | Not specified | High quality | Refer to supplier |

| Simson Pharma Limited | This compound | Not specified | Not specified | Not specified | High quality, CoA provided | Refer to supplier |

| Clearsynth | This compound | 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile | C₁₃H₄D₄N₆ | 252.27 | 97.41% (by HPLC) | Refrigerator (2-8°C) |

| Immunomart | This compound | Not specified | C₁₃H₄D₄N₆ | 252.27 | Research grade | Room temperature |

Analytical Methodologies Utilizing this compound

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Topiroxostat in biological matrices such as human plasma.[5][6]

Key Experimental Protocol: Quantification of Topiroxostat in Human Plasma by LC-MS/MS

This section provides a detailed, synthesized protocol based on published methodologies.[5][6]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with an appropriate volume of water (e.g., 1:1 v/v) to reduce the organic content before injection.

2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent or equivalent |

| Column | ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent |

| Mobile Phase A | 2 mM ammonium acetate in 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Gradient Elution | Optimized to achieve separation from matrix components (specific gradient profile to be developed) |

3. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Topiroxostat: m/z 249.2 → 221.1this compound: m/z 253.2 → 225.1 |

| Ion Source Temperature | Optimized for the specific instrument |

| Gas Pressures | Optimized for the specific instrument (e.g., nebulizer, curtain, collision gas) |

4. Method Validation Parameters

Based on ICH and FDA guidelines, the following parameters should be validated:[6][7]

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent, precise, and reproducible |

| Stability | Assessed under various storage and handling conditions |

Visualizing Workflows and Pathways

To further elucidate the context of this compound utilization, the following diagrams, generated using Graphviz, illustrate the analytical workflow and the metabolic pathway inhibited by Topiroxostat.

Caption: Bioanalytical workflow for Topiroxostat quantification.

Caption: Mechanism of action of Topiroxostat in the purine pathway.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Topiroxostat in biological samples. Its commercial availability from multiple suppliers ensures that researchers have access to high-quality standards for their analytical needs. The use of this compound as an internal standard in validated LC-MS/MS methods, as outlined in this guide, is critical for generating robust pharmacokinetic and clinical data in the development and therapeutic monitoring of Topiroxostat.

References

- 1. What is the mechanism of Topiroxostat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

The Role of Topiroxostat-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Topiroxostat-d4 as an internal standard in the bioanalysis of Topiroxostat. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation, serving as a vital resource for researchers and professionals in drug development and analytical chemistry.

Introduction to Topiroxostat and the Need for an Internal Standard

Topiroxostat is a selective, non-purine xanthine oxidase inhibitor used for the management of hyperuricemia and gout.[1] By inhibiting the xanthine oxidase enzyme, Topiroxostat reduces the production of uric acid in the body.[1][2] Accurate quantification of Topiroxostat in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS-based quantification can be affected by several factors, including variations in sample preparation, injection volume, chromatographic conditions, and matrix effects (ion suppression or enhancement).

To compensate for these potential variabilities, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS-based bioanalysis.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of Topiroxostat, where four hydrogen atoms on the pyridin-4-yl ring have been replaced with deuterium atoms. This subtle modification results in a 4 Dalton mass difference between this compound and Topiroxostat, allowing for their distinct detection by the mass spectrometer.

The core principle behind using this compound as an internal standard lies in its near-identical chemical and physical properties to Topiroxostat. This similarity ensures that both compounds behave almost identically during:

-

Sample Preparation: Extraction recovery and efficiency are expected to be the same for both the analyte and the internal standard.

-

Chromatography: Both compounds will have virtually identical retention times and peak shapes as they interact similarly with the stationary and mobile phases.

-

Ionization: The ionization efficiency in the mass spectrometer's source is comparable for both molecules.

By adding a known concentration of this compound to each sample at the beginning of the analytical process, any loss or variation that occurs during sample handling and analysis will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for any analytical variability and ensuring high accuracy and precision of the results.

Experimental Protocol: Quantification of Topiroxostat using this compound

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the determination of Topiroxostat in human plasma using this compound as the internal standard.[3][4]

Sample Preparation

The sample preparation involves a protein precipitation method:

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a known amount of this compound solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Collect the supernatant and dilute it with an equal volume of water before injection into the HPLC system.[3][4]

Liquid Chromatography

The chromatographic separation is achieved on a C18 column with gradient elution.

-

Mobile Phase A: 2 mM ammonium acetate in 0.1% formic acid in water[3][4]

-

Gradient Program: A time-programmed gradient is used to ensure optimal separation.

Mass Spectrometry

The detection is performed using a triple quadrupole mass spectrometer in the positive ionization and multiple reaction monitoring (MRM) modes.[3][4] The specific transitions monitored are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Topiroxostat | 249.2 | 221.1 |

| This compound | 253.2 | 225.1 |

Table 1: Mass Spectrometry Parameters for Topiroxostat and this compound.[3][4]

Data Presentation and Validation

The described LC-MS/MS method has been validated according to the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regulations, demonstrating acceptable selectivity, carry-over effect, linearity, accuracy, precision, extraction recovery, matrix effect, and stability.[3][4]

| Validation Parameter | Result |

| Linearity | The method demonstrated excellent linearity over the tested concentration range. |

| Accuracy & Precision | Intra- and inter-day accuracy and precision were within acceptable limits. |

| Extraction Recovery | The extraction recovery was consistent and reproducible for both Topiroxostat and this compound. |

| Matrix Effect | No significant matrix effect was observed. |

| Stability | Topiroxostat was found to be stable in human plasma under various storage conditions. |

Table 2: Summary of Method Validation Results.[3][4]

Visualizing the Core Concepts

Chemical Structures

Caption: Chemical structures of Topiroxostat and this compound.

Bioanalytical Workflow

Caption: Experimental workflow for Topiroxostat bioanalysis.

Mechanism of Action of Topiroxostat

Caption: Inhibition of uric acid synthesis by Topiroxostat.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Topiroxostat by LC-MS/MS. Its isotopic labeling ensures that it mimics the behavior of the parent drug throughout the analytical process, thereby effectively compensating for potential variations and matrix effects. The use of this compound allows for the development of robust, accurate, and precise bioanalytical methods, which are essential for the successful clinical development and therapeutic monitoring of Topiroxostat. This guide provides the fundamental knowledge and a practical framework for researchers and scientists to implement this methodology in their laboratories.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Basic Handling and Storage of Topiroxostat-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential recommendations for the handling and storage of Topiroxostat-d4, a deuterated analog of the xanthine oxidase inhibitor, Topiroxostat. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Compound Information

| Identifier | Value |

| IUPAC Name | 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile |

| Synonyms | FYX-051-d4 |

| Molecular Formula | C₁₃H₄D₄N₆ |

| Molecular Weight | ~252.27 g/mol |

| Primary Use | Internal standard in analytical and pharmacokinetic studies.[1] |

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions and known stability information. It is important to note that while data for the parent compound, Topiroxostat, is more readily available, the deuterated form may exhibit similar stability profiles. For lot-specific stability data, always refer to the Certificate of Analysis provided by the supplier.

| Parameter | Recommendation/Data | Source(s) |

| Long-Term Storage (Solid) | Store at refrigerator temperature (2-8°C). | [2] |

| Long-Term Stability (Solid) | For the parent compound, Topiroxostat, stability is reported as ≥4 years at -20°C. Specific shelf-life for this compound at 2-8°C should be confirmed with the supplier. | |

| Shipping Condition | Typically shipped at ambient temperature. | |

| Solution Storage (Aqueous) | It is not recommended to store aqueous solutions for more than one day. | |

| Solution Storage (Organic) | Prepare fresh solutions for use. If short-term storage is necessary, store in a tightly sealed container at -20°C and protect from light. | |

| General Stability Concerns | The parent compound, Topiroxostat, is susceptible to degradation under alkaline, photolytic (light), and oxidative conditions. It is advisable to handle this compound with similar precautions. |

Handling and Safety Precautions

This compound should be handled in a well-ventilated area, preferably in a laboratory fume hood, by trained personnel.[2] The following is a summary of key safety recommendations compiled from various safety data sheets (SDS).

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | [2] |

| Engineering Controls | Use in a well-ventilated area. A laboratory fume hood is recommended to minimize inhalation exposure. | [2] |

| General Handling | Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling. | |

| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] | |

| Spill & Disposal | For spills, collect the material and arrange for disposal. Prevent entry into drains.[2] Dispose of in accordance with local, state, and federal regulations. |

First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [2] |

Solubility and Solution Preparation

This compound, similar to its parent compound, has limited solubility in aqueous solutions but is soluble in organic solvents.

| Solvent | Solubility (for Topiroxostat) | Notes |

| DMSO | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble. | To prepare an aqueous solution, first dissolve the compound in DMF and then dilute with the aqueous buffer. A 1:5 solution of DMF:PBS yields a solubility of approximately 0.16 mg/mL. |

Note: When preparing solutions, it is recommended to purge the solvent with an inert gas.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Topiroxostat in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted from published pharmacokinetic studies.

Preparation of Stock and Working Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in an appropriate organic solvent (e.g., DMSO or a mixture of acetonitrile and water).

-

Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to the desired concentrations for spiking into calibration standards and quality control samples.

Sample Preparation from Plasma (Protein Precipitation)

This protocol describes a common method for extracting the analyte from a plasma matrix.

-

Aliquoting: In a microcentrifuge tube, add a 100 µL aliquot of the plasma sample (blank, calibration standard, or unknown sample).

-

Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the tubes for approximately 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Dilution (Optional but Recommended): Dilute the supernatant with water (e.g., 1:1) to reduce the organic solvent concentration before injection, which can improve peak shape in reversed-phase chromatography.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the sample preparation protocol for the analysis of Topiroxostat using this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Topiroxostat in Plasma using Topiroxostat-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiroxostat is a selective non-purine xanthine oxidase/xanthine dehydrogenase inhibitor approved for the treatment of hyperuricemia and gout.[1][2] Accurate and reliable quantification of Topiroxostat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of Topiroxostat in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Topiroxostat-d4 as the internal standard (IS).[1][3] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]

Mechanism of Action: Inhibition of Xanthine Oxidase

Topiroxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which plays a pivotal role in the metabolic pathway of purines.[2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, Topiroxostat reduces the production of uric acid, thereby lowering its concentration in the blood.[2]

Experimental Protocol

This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Topiroxostat in human plasma.[3][4]

Materials and Reagents

-

Topiroxostat reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank, drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer

-

Analytical column: ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent[3]

Sample Preparation

A protein precipitation method is used for the extraction of Topiroxostat and this compound from plasma.[3][4]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 20 µL of this compound working solution (internal standard).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and dilute with an equal volume of water.[3]

-

Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions [3]

| Parameter | Value |

| Column | ACE Excel 5 C18-PFP (2.1 x 50.0 mm) |

| Mobile Phase A | 2 mM Ammonium acetate in 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

| Gradient Elution | A gradient elution program should be optimized to ensure adequate separation of the analyte from endogenous plasma components. |

Mass Spectrometric Conditions [3][4]

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Topiroxostat) | m/z 249.2 → 221.1 |

| MRM Transition (this compound) | m/z 253.2 → 225.1 |

Method Validation Summary

The described method has been validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The key validation parameters are summarized below.

Linearity

The calibration curve was found to be linear over the concentration range of 1.0 to 500.0 ng/mL for Topiroxostat in human plasma. The correlation coefficient (r²) was greater than 0.99.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Topiroxostat | 1.0 - 500.0 | > 0.99 |

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations: low (LQC), medium (MQC), and high (HQC). The results demonstrate that the method is accurate and precise.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LQC | 2.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 80.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 400.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of Topiroxostat and the internal standard was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte.

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Topiroxostat | LQC | > 85% | 95 - 105% |

| MQC | > 85% | 95 - 105% | |

| HQC | > 85% | 95 - 105% | |

| This compound | - | > 85% | 95 - 105% |

Stability

Topiroxostat was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top storage, long-term storage at -80°C, and after multiple freeze-thaw cycles.

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 4 hours | Room Temperature | 90 - 110% |

| Freeze-Thaw | 3 cycles | -80°C to RT | 90 - 110% |

| Long-term | 30 days | -80°C | 90 - 110% |

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantitative determination of Topiroxostat in human plasma.[3] The use of this compound as an internal standard ensures the reliability of the results. This application note and protocol can be effectively utilized in pharmacokinetic and clinical studies involving Topiroxostat.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Topiroxostat in Human Plasma Using Topiroxostat-d4 as an Internal Standard

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Topiroxostat in human plasma. The method utilizes Topiroxostat-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Topiroxostat.

Introduction

Topiroxostat is a selective, non-purine inhibitor of xanthine oxidoreductase (XOR), an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1][2][3] By inhibiting XOR, Topiroxostat effectively reduces the production of uric acid and is therefore used in the treatment of hyperuricemia and gout.[1][2] Accurate and reliable quantification of Topiroxostat in biological matrices is essential for pharmacokinetic assessments, dose-response evaluations, and clinical monitoring.[1][4]

This application note presents a robust LC-MS/MS method for the quantification of Topiroxostat in human plasma, employing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.[1][5] The simple protein precipitation sample preparation and fast chromatographic analysis make this method ideal for high-throughput laboratory settings.

Experimental

Materials and Reagents

-

Topiroxostat reference standard

-

This compound internal standard[5]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Topiroxostat and this compound in an appropriate solvent such as a mixture of acetonitrile and water to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

-

Prepare serial dilutions of the Topiroxostat stock solution with a mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard) at a suitable concentration.

Sample Preparation Protocol

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of human plasma into the labeled tubes.

-

Spike the appropriate tubes with the Topiroxostat working standard solutions (for calibration curve and QCs).

-

Add 10 µL of the this compound working solution to all tubes except for the blank plasma.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][2]

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent[1] |

| Mobile Phase A | 2 mM Ammonium Acetate in 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.45 mL/min[1] |

| Gradient | Refer to Table 1 |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes[1] |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.5 | 35 | 65 |

| 2.5 | 35 | 65 |

| 2.6 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | Refer to Table 2 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Topiroxostat | 249.2 | 221.1 | 150 | 35 | 80 |

| This compound (IS) | 253.2 | 225.1 | 150 | 35 | 80 |

Note: The mass spectrometer parameters provided are typical starting points and may require optimization for the specific instrument used.

Results and Discussion

Method Validation Summary

The developed LC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Extraction Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions |

Protocols

Protocol 1: Preparation of Calibration Curve and Quality Control Samples

-

Thaw human plasma at room temperature.

-

Prepare a series of Topiroxostat working standard solutions in 50:50 acetonitrile:water to cover the desired calibration range (e.g., 1 to 1000 ng/mL).

-

Prepare QC working solutions at low, medium, and high concentrations.

-

To a set of microcentrifuge tubes, add 95 µL of blank human plasma.

-

Spike 5 µL of the respective Topiroxostat working standard solution to each tube to create the calibration curve standards.

-

Spike 5 µL of the respective QC working solution to create the QC samples.

-

Proceed with the "Sample Preparation Protocol" described in the experimental section.

Protocol 2: Analysis of Unknown Samples

-

Thaw unknown plasma samples at room temperature alongside QC samples.

-

Aliquot 100 µL of each unknown sample and QC sample into labeled microcentrifuge tubes.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Follow the "Sample Preparation Protocol" from step 5 onwards.

-

Arrange the samples in the autosampler in the following order: blank, zero standard, calibration curve, QCs, and then the unknown samples, with QCs interspersed at regular intervals.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Topiroxostat in inhibiting uric acid production.

Experimental Workflow

References

- 1. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]